Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol scaffold fused with a benzopyran moiety. Its core structure includes two ketone groups at positions 3 and 9, a 1,3-thiazol-2-yl substituent at position 2, and a methyl benzoate group at position 1. The thiazole ring introduces sulfur-based electronic effects, while the benzoate ester may influence pharmacokinetic properties, such as lipophilicity and metabolic stability.
Properties
Molecular Formula |
C22H14N2O5S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H14N2O5S/c1-28-21(27)13-8-6-12(7-9-13)17-16-18(25)14-4-2-3-5-15(14)29-19(16)20(26)24(17)22-23-10-11-30-22/h2-11,17H,1H3 |
InChI Key |
VMTSFVXJYWBFND-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Preparation Methods
Copper-Mediated Cascade Cyclization
Inspired by methods for synthesizing chromeno-thiazolones, 2-amino-3-iodo-4H-chromen-4-ones react with carbon disulfide and amines under copper(II) oxide catalysis to form the tricyclic chromeno-pyrrol system. The thiazole moiety is incorporated via a subsequent Suzuki-Miyaura coupling or nucleophilic substitution. Key conditions include:
-
Catalyst: CuO (10 mol%).
Yields for analogous chromeno-thiazolones range from 38% to 80%, depending on the amine substituent.
Stepwise Synthesis and Reaction Optimization
Table 1: Comparative Analysis of Synthetic Routes
Route 2: One-Pot Cyclocondensation
A streamlined approach combines chromeno-pyrrol and thiazole formation in a single pot:
-
Reactants: 2-Amino-3-mercaptochromone, methyl 4-(2-bromoacetyl)benzoate, and thiazole-2-carbaldehyde.
-
Conditions: DMF, 100°C, 12 hours.
-
Mechanism: Thiol-ene click reaction followed by intramolecular cyclization.
This method reduces purification steps but achieves lower yields (52%) due to competing side reactions.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Copper Catalysts: CuO outperforms CuI in cascade reactions, minimizing byproduct formation.
-
Palladium Ligands: Bulky ligands like dppf improve Suzuki coupling efficiency by stabilizing the active palladium species.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analyses using C18 columns and acetonitrile/water gradients confirm purities ≥95% for copper-mediated routes.
Challenges and Mitigation Strategies
Byproduct Formation
Steric Hindrance
-
Issue: Bulky thiazole substituents hinder cyclization.
-
Solution: Microwave-assisted synthesis at 150°C reduces reaction time and improves yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has shown significant antimicrobial properties. Preliminary studies indicate that it exhibits effectiveness against various bacterial strains. For instance, derivatives of similar structures have been reported to possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like cefotaxime against pathogens such as Staphylococcus aureus and Salmonella typhi .
2. Anticancer Potential
Research has indicated that compounds within the same structural class exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways . this compound is being explored for its potential to act on specific cancer cell lines.
3. Antioxidant Properties
The compound's antioxidant capabilities are also noteworthy. Studies suggest that it can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage linked to various diseases .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity or create analogs with different properties .
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, derivatives similar to this compound were tested against several bacterial strains. The results demonstrated that certain modifications significantly enhanced antibacterial activity compared to standard treatments .
Case Study 2: Anticancer Activity
Another research article highlighted the compound's ability to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The study concluded that the structural components of this compound play a crucial role in its efficacy as an anticancer agent .
Mechanism of Action
The mechanism of action of Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring and chromeno-pyrrol moiety are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can be compared to related chromeno-pyrrol derivatives and other heterocyclic compounds.
Structural Analogues
2.1.1. Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate (CAS: 4803-02-5)
- Core Structure: Chromeno[2,3-c]pyrrol with benzoate ester and diketone groups.
- Key Differences: Substituent at Position 2: A pyridin-3-ylmethyl group replaces the thiazol-2-yl group. Additional Substituent: A fluorine atom at position 7, which may enhance metabolic stability and electron-withdrawing effects .
- Implications : The fluorine atom could improve bioavailability, while the pyridine substituent might target different receptor subtypes compared to the thiazole group.
2.1.2. Coumarin-Pyrimidinone-Tetrazole Derivatives ()
- Core Structure: Pyrimidinone and tetrazole rings linked to coumarin. Example Compounds:
- 4i : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one.
- 4j : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
- Key Differences: Heterocyclic Systems: These compounds lack the chromeno-pyrrol core but incorporate coumarin, pyrimidinone, and tetrazole moieties. Functional Groups: The tetrazole ring (a nitrogen-rich heterocycle) may confer distinct electronic and hydrogen-bonding properties compared to the thiazole group.
Functional Analogues (mGluR5 Antagonists)
- SIB-1757: 6-methyl-2-(phenylazo)-3-pyridinol (IC50: 0.37 µM at mGluR5).
- SIB-1893 : (E)-2-methyl-6-(2-phenylethenyl)pyridine (IC50: 0.29 µM at mGluR5).
- Comparison Points: Both feature pyridine cores, whereas the target compound uses a thiazole group. The noncompetitive inhibition mechanism of SIB-1757/SIB-1893 suggests that substituent electronic properties (e.g., thiazole vs. pyridine) could modulate receptor interaction .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key features:
Research Implications
- Thiazole vs. Pyridine : The thiazole group in the target compound may offer unique sulfur-mediated interactions (e.g., with cysteine residues in enzymes) compared to pyridine’s nitrogen-based interactions.
- Ester Groups : The methyl benzoate ester in the target compound could act as a prodrug, hydrolyzing to a carboxylic acid in vivo, whereas ethyl esters (e.g., in ’s diethyl derivatives) might delay metabolism .
Biological Activity
Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. Its intricate structure suggests potential for significant biological activities, which have been explored in various studies.
Structural Overview
The compound features:
- Methyl ester group : Enhances solubility and bioavailability.
- Thiazole ring : Known for various biological activities including antimicrobial and anticancer properties.
- Tetrahydrochromene moiety : Contributes to the compound's unique pharmacological profile.
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
- Anti-inflammatory Properties :
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. This complexity allows for further modifications to enhance biological activity or create analogs with different properties.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 4-[3,9-dioxo...] | Contains thiazole and chromene | Antimicrobial, Anticancer | Unique combination enhances activity |
| 5-hydroxychromone | Hydroxy group on chromone | Antioxidant | Lacks thiazole ring |
| Chromenopyrrole derivatives | Similar core structure | Anticancer | Varies in substituents |
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of synthesized pyrrole derivatives related to Methyl 4-[3,9-dioxo...]. The results indicated that the introduction of specific functional groups significantly improved antibacterial activity against Micrococcus luteus and Pseudomonas aeruginosa .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, including condensation of substituted benzaldehydes with thiazole-containing amines, followed by cyclization and functionalization. Key steps include:
- Thiazole-pyrrole coupling : Requires precise stoichiometry of reagents (e.g., 1:1 molar ratio of aldehyde to amine) under basic conditions (e.g., KOH/EtOH) to avoid side products .
- Chromeno-pyrrole ring formation : Microwave-assisted heating (80–100°C) in aprotic solvents (e.g., DMF) improves cyclization efficiency .
- Esterification : Methylation of the benzoate group using dimethyl sulfate in anhydrous THF enhances yield (reported up to 72%) .
Optimization strategies : Control reaction temperature (±5°C), use inert atmospheres (N₂/Ar) to prevent oxidation, and employ HPLC-guided purification to isolate intermediates .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., thiazole proton singlet at δ 8.2–8.5 ppm) and confirms chromeno-pyrrole ring fusion .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 499.6) and detects impurities (<1% threshold) .
- X-ray crystallography : Resolves 3D conformation, critical for identifying steric hindrance in the chromeno-pyrrole core .
- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced: How can contradictory biological activity data across studies be systematically resolved?
- Cross-assay validation : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT) to distinguish target-specific effects from off-target cytotoxicity .
- Structural analogs analysis : Substituent variations (e.g., fluorine at C7 increases potency by 3-fold vs. chlorine at C7 reducing solubility) explain discrepancies in IC₅₀ values .
- Dose-response profiling : Use Hill slope analysis to differentiate partial agonism (e.g., EC₅₀ = 10 µM) from non-specific binding .
Advanced: What computational methods predict binding interactions, and what are their limitations?
- Molecular docking (AutoDock Vina) : Predicts binding to ATP pockets (e.g., kinase targets) with scoring functions (ΔG ≈ -9.5 kcal/mol), but may overlook solvation effects .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns), though force field inaccuracies for thiazole rings require parameter optimization .
- QM/MM hybrid models : Accurately model electron transfer in chromeno-pyrrole oxidation but demand high computational resources .
Basic: What initial biological assays are recommended for evaluating therapeutic potential?
- In vitro enzyme inhibition : Screen against serine/threonine kinases (e.g., PKA, PKC) using fluorescence polarization assays (IC₅₀ <1 µM indicates high potency) .
- Antimicrobial susceptibility testing : Assess Gram-positive bacterial growth inhibition (MIC ≤16 µg/mL via broth microdilution) .
- Cytotoxicity profiling : Use HEK293 or HepG2 cells to establish selectivity indices (SI >10 for drug candidates) .
Advanced: How do structural modifications (e.g., substituent changes) impact bioactivity and ADMET properties?
- Electron-withdrawing groups (e.g., -NO₂) : Enhance target binding (ΔpIC₅₀ = +0.8) but reduce metabolic stability (t₁/₂ <30 min in liver microsomes) .
- Hydrophilic substituents (e.g., -OH) : Improve aqueous solubility (logP reduction from 3.2 to 2.1) but may decrease blood-brain barrier permeability .
- Steric bulk (e.g., benzyl groups) : Mitigate CYP450-mediated oxidation but increase molecular weight (>500 Da), affecting oral bioavailability .
Advanced: What strategies address low solubility in preclinical testing?
- Prodrug derivatization : Introduce phosphate esters at the benzoate group, increasing solubility by 20-fold in PBS (pH 7.4) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm) to enhance plasma circulation time .
- Co-crystallization : Use succinic acid as a co-former to improve dissolution rate (85% release in 60 min) .
Basic: How are key intermediates characterized during synthesis?
- TLC monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress; Rf values (0.4–0.6) indicate intermediate formation .
- FT-IR spectroscopy : Confirm carbonyl stretches (1680–1720 cm⁻¹) after cyclization and esterification steps .
- Elemental analysis : Validate C, H, N content (±0.3% of theoretical values) for intermediates .
Advanced: How to design experiments to evaluate metabolic stability?
- Liver microsomal assays : Incubate compound (1 µM) with NADPH-supplemented human microsomes; quantify parent compound depletion via LC-MS/MS over 60 min .
- Metabolite identification : Use UPLC-QTOF to detect hydroxylated (m/z +16) or glucuronidated (m/z +176) derivatives .
- CYP isoform profiling : Inhibit specific CYPs (e.g., CYP3A4 with ketoconazole) to identify primary metabolic pathways .
Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?
- Exothermic reactions : Use jacketed reactors with controlled cooling (-10°C) during thiazole coupling to prevent runaway reactions .
- Purification bottlenecks : Replace column chromatography with continuous crystallization (anti-solvent addition) for intermediates .
- Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal leaching (<5 ppm) in cross-coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
